5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one
Description
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one is a thiazolidinone derivative characterized by a central thiazolidin-4-one ring substituted with a 2-thioxo group, a phenyl group at position 3, and a furan-2-ylmethylene moiety at position 3. This compound belongs to the rhodanine family, which is widely studied for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The furan substituent introduces unique electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
37530-61-3 |
|---|---|
Molecular Formula |
C14H9NO2S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9NO2S2/c16-13-12(9-11-7-4-8-17-11)19-14(18)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+ |
InChI Key |
VXHVBXJIAJRGCB-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₉N₁O₂S
- Molecular Weight : 287.363 g/mol
- CAS Number : 37530-61-3
The compound's structure allows for interaction with multiple biological targets, enhancing its therapeutic potential. The thiazolidinone core is particularly notable for its ability to modulate various signaling pathways involved in disease processes.
Antitumor Applications
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one has been investigated for its antitumor properties across several cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways:
-
Mechanism of Action :
- Induction of apoptosis through activation of apoptosis signal-regulating kinase 1.
- Inhibition of specific kinases involved in cancer cell survival.
- Case Studies :
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent, effective against various bacterial and fungal strains:
-
Mechanism :
- Disruption of microbial cell wall synthesis or function.
- Inhibition of essential metabolic pathways in pathogens.
- Research Findings :
Anti-inflammatory Potential
In addition to its anticancer and antimicrobial activities, 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one may possess anti-inflammatory properties:
-
Biological Activity :
- The compound has been noted for its ability to inhibit inflammatory cytokines and enzymes involved in the inflammatory response.
-
Research Insights :
- In vitro studies suggest that it can reduce inflammation markers in various cell types, indicating potential therapeutic applications in treating inflammatory diseases.
Synthesis and Optimization
The synthesis of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one typically involves a condensation reaction between furan derivatives and thiosemicarbazide.
Synthesis Pathways:
Mechanism of Action
The mechanism of action of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolidinone Derivatives
The structural framework of thiazolidin-4-one allows for extensive modifications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Group Variations
Electronic and Steric Effects
- Furan vs. Benzylidene Substituents : The furan ring in the target compound introduces electron-rich aromaticity compared to simple benzylidene derivatives (e.g., 2-hydroxybenzylidene in ). This enhances π-π stacking interactions but may reduce solubility due to reduced polarity.
- Nitro Groups: Derivatives like 5-(4-nitrobenzylidene)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one exhibit higher electrophilicity, making them more reactive in nucleophilic environments .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies reveal distinct packing behaviors:
- The target compound’s furan substituent may lead to weaker intermolecular hydrogen bonds compared to hydroxyl-containing derivatives (e.g., ), where –OH groups form robust O–H···S and O–H···O interactions .
- Steric hindrance from bulky substituents (e.g., tert-butyl in ) disrupts crystallinity, whereas planar groups like furan facilitate closer packing .
Research Findings and Implications
- Thermal Stability : Melting points correlate with substituent polarity; nitro derivatives (mp 220–230°C) are more thermally stable than hydroxylated analogs (mp 180–190°C) .
Biological Activity
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes recent research findings regarding its biological activity, including case studies and experimental data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 287.4 g/mol. Its structure features a thiazolidinone ring, which is known for conferring various pharmacological properties.
Anticancer Activity
Recent studies have demonstrated significant anticancer potential for 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one, particularly against breast cancer cells.
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using the MTT assay on human breast adenocarcinoma cells (MCF-7). The results indicated that the compound exhibited potent cytotoxicity with an IC50 value of approximately 50 µM. Notably, it showed minimal toxicity to normal human cells at concentrations up to 100 µg/mL, suggesting a favorable therapeutic index .
Table 1: Cytotoxicity Results of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 50 | Potent against breast cancer |
| Normal Human Cells | >100 | Non-toxic |
Molecular docking studies suggest that the compound inhibits cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression. This inhibition may contribute to its anticancer effects by preventing cancer cell proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. The evaluation was conducted through an albumin denaturation inhibition assay, where it significantly reduced protein denaturation at concentrations as low as 25 µM. This suggests potential therapeutic applications in inflammatory diseases .
Table 2: Anti-inflammatory Activity Results
| Concentration (µM) | Inhibition (%) |
|---|---|
| 25 | 40 |
| 50 | 60 |
| 100 | 85 |
Case Studies
- Breast Cancer Treatment : A study conducted on MCF-7 cells revealed that treatment with the compound led to apoptosis, characterized by increased caspase activity and DNA fragmentation. The study concluded that this compound might serve as a lead for developing new breast cancer therapies .
- Inflammation Model : In vivo studies using animal models of inflammation indicated that administration of the compound reduced edema significantly compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) |
|---|---|---|
| Solvent | Ethanol | DMF/H₂O (9:1) |
| Catalyst | None | Et₃N (1.2 eq) |
| Yield (%) | 45 | 78 |
| Purity (HPLC) | 90% | 99% |
| Data adapted from |
Advanced: How can computational chemistry (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
Answer:
Density Functional Theory (DFT) calculations can:
- Predict electronic properties (HOMO-LUMO gaps, dipole moments) to identify reactive sites for functionalization .
- Simulate binding affinities to biological targets (e.g., enzymes) by modeling interactions with active-site residues.
- Optimize geometric parameters (bond lengths, dihedral angles) to stabilize bioactive conformations .
Q. Example Workflow :
Perform geometry optimization using B3LYP/6-31G(d).
Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
Validate predictions via synthesis and bioassays .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=S: 1.65–1.68 Å) and confirms stereochemistry (Z/E configuration) .
- FT-IR : Identifies thioxo (C=S) stretches at 1200–1250 cm⁻¹ and furan C-O-C vibrations at 1000–1100 cm⁻¹.
- NMR : ¹H NMR shows furan protons (δ 6.3–7.5 ppm) and phenyl resonances (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (C=O: δ 170–175 ppm) and thiocarbonyl (C=S: δ 190–200 ppm) groups .
Advanced: How can crystallographic data contradictions (e.g., polymorphic forms) be resolved?
Answer:
- Vapor diffusion crystallization : Screen solvents (e.g., DMSO/water) to isolate distinct polymorphs.
- R-factor analysis : Compare experimental and simulated X-ray patterns (e.g., R < 0.05 indicates high reliability) .
- Thermal analysis : Use DSC/TGA to differentiate polymorphs by melting points and decomposition profiles .
Q. Table 2: Crystallographic Parameters for Common Polymorphs
| Parameter | Polymorph A | Polymorph B |
|---|---|---|
| Space group | P2₁/c | P1̄ |
| R-factor | 0.041 | 0.068 |
| Unit cell volume (ų) | 987.2 | 1024.5 |
| Data from |
Advanced: What experimental strategies evaluate the compound’s antimicrobial efficacy against drug-resistant strains?
Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC.
- Synergy studies : Combine with β-lactam antibiotics to assess resistance reversal via checkerboard assays .
Key Finding : Derivatives with electron-withdrawing substituents (e.g., -NO₂) show 4–8× lower MIC values against S. aureus compared to unsubstituted analogs .
Basic: How can purity and stability be ensured during storage and handling?
Answer:
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioxo group.
- Stability testing : Monitor degradation via HPLC every 6 months (acceptance criteria: ≤2% impurity).
- Handling : Use gloveboxes with O₂ < 1 ppm to avoid thiol oxidation .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The thioxo group (C=S) acts as a soft nucleophile, facilitating:
- Michael addition : Reacts with α,β-unsaturated carbonyls at the β-position.
- Ring-opening reactions : Attack by amines or thiols at the C4 carbonyl, forming thioamide intermediates.
- Oxidation : Converts C=S to sulfonic acids under strong oxidizing conditions (e.g., H₂O₂/AcOH) .
Q. Mechanistic Pathway :
Deprotonation of thioxo group by Et₃N.
Nucleophilic attack on electrophilic substrates (e.g., alkyl halides).
Rearrangement to stable adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
